Prospidium chloride

描述

Historical Perspectives and Initial Biomedical Interests

The initial development of Prospidium chloride can be traced back to the All-Union Scientific-Research Chemical-Pharmaceutical Institute. ncats.io The primary interest in this compound stemmed from its potential as an antineoplastic, or anticancer, agent. nih.gov Early preclinical studies demonstrated its ability to inhibit tumor growth. ncats.io For instance, research on rats with carcinogen-induced mammary tumors showed that this compound could lower tumor volumes. nih.gov This cytostatic activity was a key driver of its initial investigation in the field of oncology. nih.govncats.io

Overview of Established and Emerging Therapeutic Applications

The established therapeutic applications of this compound are primarily in oncology and rheumatology. It has been classified as an antineoplastic agent and has been used in the treatment of various cancers, including larynx cancer, lung cancer, and metastatic gastric carcinoma. ncats.iopatsnap.com Its effectiveness has also been noted in reducing tumor volume in experimental models of adenocarcinoma and myeloma. medkoo.comnih.govresearchgate.net Beyond oncology, this compound has been utilized as an anti-rheumatic drug for treating refractory rheumatoid arthritis. medkoo.comnih.gov

Emerging applications are leveraging its immunomodulatory effects. The compound has shown good anti-lupus activity due to its immunosuppressive properties. medkoo.com More recently, it has been used in chemotherapy regimens for patients with Kaposi's sarcoma that can develop after kidney transplantation, where it has contributed to long-term disease remission. researchgate.netresearchgate.netjtransplantologiya.ru There is also a clinical study underway investigating a gel formulation of this compound for patients with disseminated gastric cancer. patsnap.comcareboxhealth.com

Role as a Dispiropiperazine Derivative in Drug Discovery

This compound is a notable example of a dispiropiperazine derivative in drug discovery. medkoo.comnih.gov The core dispiropiperazine scaffold, characterized by its spirocyclic nature, offers a three-dimensional and structurally novel framework that is increasingly utilized in the search for new drugs. wikipedia.orgnih.gov The mechanism of action for this compound, though not fully elucidated, is believed to involve interaction with DNA, leading to a disruption of the cell cycle at the G2 phase. medkoo.comguidechem.comqeios.com It has also been shown to inhibit the phagocytic activity of immune cells like monocytes and macrophages. medkoo.comnih.gov

The exploration of dispiropiperazine derivatives continues to be an active area of research. nih.gov Scientists are synthesizing and evaluating new derivatives with the aim of discovering compounds with enhanced anti-proliferative activity against various cancer cell lines. nih.govresearchgate.netresearchgate.net The study of compounds like this compound and its analogues helps to build a better understanding of the structure-activity relationships, which is crucial for designing the next generation of therapies based on this "privileged scaffold". windows.netnih.govmdpi.comrsc.org

Detailed Research Findings

| Research Area | Detailed Findings | Supporting Evidence |

| Antineoplastic Activity | This compound has demonstrated significant antitumor effects in various preclinical and clinical settings. It has shown efficacy against larynx and lung cancer, as well as in experimental models of mammary tumors and myeloma. nih.govncats.ioresearchgate.net A study on mice with grafted adenocarcinoma showed a significant reduction in tumor volume with this compound treatment. nih.gov It is currently in a Phase 2/3 clinical trial for metastatic gastric carcinoma. patsnap.com | A study showed that in mice with an experimental tumor, treatment with this compound led to complete tumor resorption in 60% of the animals at a specific dose and timing. researchgate.net |

| Mechanism of Action | The precise mechanism is not fully understood, but it is established that this compound acts as a cytostatic agent. smolecule.commedkoo.com It is believed to be an alkylating agent that interacts with DNA, causing disruptions in the cell cycle, specifically arresting it at the G2 phase. wikipedia.orgmedkoo.comguidechem.comqeios.com It also possesses immunosuppressive properties by inhibiting the phagocytic activity of monocytes and macrophages. medkoo.comnih.gov | Studies have shown that this compound inhibits T and B cell mitogenesis during lymphoblastic transformation, which is a basis for its classification as an anti-neoplastic compound. nih.gov |

| Immunomodulatory Effects | The compound exhibits both immunosuppressive and anti-inflammatory properties. medkoo.comnih.gov These effects are the basis for its use in autoimmune diseases like refractory rheumatoid arthritis and lupus. medkoo.comnih.govnih.gov Its ability to modulate the immune system has also been applied in managing Kaposi's sarcoma in post-transplant patients. researchgate.netresearchgate.netjtransplantologiya.ru | A controlled 6-month clinical trial compared this compound to methotrexate (B535133) in patients with highly active rheumatoid arthritis. wikipedia.org |

Structure

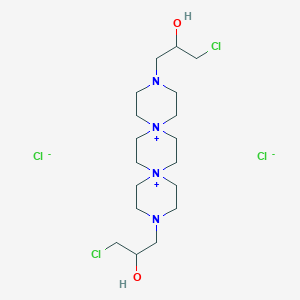

2D Structure

3D Structure of Parent

属性

IUPAC Name |

1-chloro-3-[12-(3-chloro-2-hydroxypropyl)-3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecan-3-yl]propan-2-ol;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36Cl2N4O2.2ClH/c19-13-17(25)15-21-1-5-23(6-2-21)9-11-24(12-10-23)7-3-22(4-8-24)16-18(26)14-20;;/h17-18,25-26H,1-16H2;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJPEEOEZVHUAE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+]2(CCN1CC(CCl)O)CC[N+]3(CCN(CC3)CC(CCl)O)CC2.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36Cl4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301028521 | |

| Record name | 3,12-Bis(3-chloro-2-hydroxypropyl)-3,12-diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23476-83-7 | |

| Record name | Prospidium chloride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023476837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,12-Bis(3-chloro-2-hydroxypropyl)-3,12-diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROSPIDIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G733H6RES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Elucidation of Molecular and Cellular Mechanisms of Action

Direct and Indirect DNA Interactions

As a bifunctional alkylating agent, Prospidium chloride's primary mode of action involves direct chemical reactions with DNA, leading to significant alterations in its structure and function. wikipedia.orgnih.gov

Mechanisms of Covalent Bond Formation with DNA

This compound is classified as an alkylating agent, a group of compounds that covalently attach an alkyl group to nucleophilic sites on DNA. wikipedia.orgnih.gov While the precise atom-to-atom interactions for this compound are not extensively detailed in the provided research, the mechanism can be understood by analogy with other bifunctional alkylating agents like nitrogen mustards. nih.govresearchgate.net These agents typically react with the N7 position of guanine (B1146940) residues in the DNA strand. nih.govresearchgate.net The presence of two reactive chloro-hydroxypropyl groups in this compound's structure allows it to form covalent bonds with two different nucleotides, potentially creating cross-links. nih.govnih.gov This process involves the formation of a highly reactive intermediate that is then attacked by a nucleophilic site on a DNA base, resulting in a stable covalent adduct. mdpi.com

Modulatory Effects on DNA Structure and Integrity

The formation of covalent adducts by this compound has profound effects on the structure and integrity of the DNA double helix. One of the key consequences of bifunctional alkylation is the formation of DNA cross-links. wikipedia.org These can be either intrastrand (within the same DNA strand) or, more critically, interstrand (between the two opposing strands of DNA). wikipedia.org

Interstrand cross-links are particularly cytotoxic as they physically prevent the separation of the DNA strands, a process that is essential for both DNA replication and transcription. nih.govwikipedia.org This interference with fundamental cellular processes disrupts normal cellular metabolism. wikipedia.org Experimental evidence shows that incubation of cells with this compound increases the stability of DNA in situ against acid-induced denaturation, which is a strong indicator of the drug interacting with and cross-linking cellular DNA. nih.gov This structural alteration and damage to the DNA triggers the cell's DNA damage response (DDR) pathways, which sense the lesions and signal for cell cycle arrest or cell death. nih.govnih.gov

Cell Cycle Perturbation Dynamics

By inducing DNA damage, this compound activates cellular surveillance systems known as cell cycle checkpoints, leading to a halt in cell division and proliferation.

Induction of G2 Phase Arrest and Cell Cycle Checkpoint Engagement

A primary and well-documented cellular response to this compound is the arrest of the cell cycle in the G2 phase. nih.gov The G2 checkpoint functions to prevent cells with damaged DNA from entering mitosis (M phase). youtube.com Studies using flow cytometry on various mammalian cell lines have demonstrated that continuous exposure to this compound causes cells to accumulate in the G2 phase. nih.gov This block can be observed within 12 to 24 hours of continuous exposure. nih.gov

The engagement of the G2 checkpoint is a complex signaling process. DNA damage is sensed by proteins like ATM and ATR, which then activate checkpoint kinases such as Chk1 and Chk2. youtube.comnih.gov These kinases, in turn, inactivate the Cdc25 phosphatase, a key enzyme required to activate the Cyclin B/CDK1 complex that drives entry into mitosis. youtube.comnih.gov By inhibiting this complex, the cell is effectively trapped in the G2 phase, allowing time for DNA repair or, if the damage is too severe, triggering apoptosis. nih.govmdpi.com

Consequences for Cellular Proliferation and Division

The induction of G2 phase arrest directly translates to an inhibition of cellular proliferation. nih.gov By preventing cells from proceeding through mitosis, this compound effectively stops cell division, a characteristic known as a cytostatic effect. wikipedia.orgnih.gov This has been demonstrated in studies where the compound inhibited the formation of colonies from Chinese hamster ovary cells. nih.gov The halt in proliferation is a crucial aspect of its anti-tumor activity, as it prevents the expansion of cancerous cell populations. ncats.io

Table 1: Research Findings on the Effects of this compound on Cell Lines

| Cell Line | Effect Observed | Concentration | Exposure Time | Reference |

|---|---|---|---|---|

| Friend leukemia cells | Cytostatic (Growth Inhibition) | 10 mg/ml | During the first cell cycle | nih.gov |

| L1210 cells | Cytostatic (Growth Inhibition) | 10 mg/ml | During the first cell cycle | nih.gov |

| Various cell lines | G2 Phase Block | 1.0 mg/ml | 12-24 hours | nih.gov |

| Chinese hamster ovary (CHO) | 50% Inhibition of Colony Formation | 1.1 mg/ml | 24 hours | nih.gov |

Programmed Cell Death Pathways

When DNA damage induced by this compound is irreparable, the cell initiates programmed cell death (PCD), most commonly through apoptosis, to eliminate itself. nih.gov This is a tightly regulated process essential for removing damaged or potentially cancerous cells. nih.govnih.gov

The decision to undergo apoptosis is often linked to the extent of DNA damage and the prolonged arrest at cell cycle checkpoints. nih.gov Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. mdpi.commdpi.com

Intrinsic Pathway: This pathway is typically activated by intracellular stress, such as severe DNA damage caused by alkylating agents. nih.gov The damage signals lead to the activation of pro-apoptotic proteins from the Bcl-2 family, which increase the permeability of the mitochondrial membrane. mdpi.com This results in the release of cytochrome c from the mitochondria into the cytoplasm. rsc.org Cytochrome c then binds to Apaf-1, forming an apoptosome that activates the initiator caspase-9. nih.govmdpi.com

Caspase Cascade: Activated caspase-9 proceeds to cleave and activate effector caspases, primarily caspase-3 and caspase-7. nih.govplos.orgnih.gov These effector caspases are the executioners of apoptosis, responsible for cleaving a multitude of cellular substrates, including PARP (Poly(ADP-ribose) polymerase), leading to the characteristic morphological changes of apoptosis like DNA fragmentation and cell shrinkage. nih.govplos.orgnih.gov

While specific studies detailing the precise apoptotic pathway activated by this compound are limited, its function as a DNA-damaging agent that causes G2/M arrest strongly suggests the engagement of the intrinsic, caspase-dependent apoptotic pathway as the ultimate mechanism of cell elimination. nih.govmdpi.comnih.gov

Table 2: Summary of Key Molecular and Cellular Events

| Event | Mechanism/Pathway | Key Molecules/Complexes | Ultimate Consequence | Reference |

|---|---|---|---|---|

| DNA Interaction | Covalent alkylation, Interstrand Cross-linking | Guanine N7, Chloro-hydroxypropyl groups | DNA Damage, Structural Distortion | nih.govnih.govwikipedia.org |

| Cell Cycle Perturbation | Activation of DNA Damage Checkpoint | ATM/ATR, Chk1/Chk2, Cyclin B/CDK1 | G2 Phase Arrest | nih.govyoutube.comnih.gov |

| Cell Fate | Induction of Intrinsic Apoptosis | Bcl-2 family, Cytochrome c, Caspases (-9, -3, -7) | Programmed Cell Death | nih.govmdpi.comnih.gov |

Immunomodulatory and Anti-inflammatory Mechanisms

This compound exhibits immunomodulatory properties, meaning it can alter the activity of the immune system. nih.gov These effects are multifaceted and involve the regulation of various immune cells and signaling pathways. nih.gov

Macrophages are key phagocytic cells of the innate immune system, responsible for engulfing and clearing pathogens, cellular debris, and apoptotic cells. frontiersin.org The phagocytic activity of macrophages is a crucial aspect of both innate immunity and the resolution of inflammation. frontiersin.org

Studies have shown that this compound can influence the phagocytic activity of macrophages. nih.gov Specifically, it has been observed to have an inhibitory effect on the phagocytic and digestive activity of peritoneal macrophages in mice. nih.gov However, this immunodepressive effect can be mitigated by the co-administration of bacterial vaccines, which stimulate nonspecific factors of organism protection. nih.gov This suggests that the impact of this compound on macrophage function can be modulated by other immune-stimulating agents.

The process of phagocytosis involves significant membrane reorganization and is influenced by the composition of the cell membrane, including the presence of specific lipids like ethanolamine (B43304) plasmalogens. frontiersin.org Chloride ions (Cl-) also play a critical role in the acidification of phagosomes, a process essential for the degradation of engulfed material. nih.gov The influx of Cl- into the phagosome is necessary to balance the charge created by the pumping of protons by the V-ATPase. nih.gov

Lymphocytes, including T cells and B cells, are the primary mediators of the adaptive immune response. Glucocorticoids, a class of steroid hormones with potent anti-inflammatory and immunosuppressive effects, are known to exert significant influence on these cells. nih.govnih.gov While this compound is not a glucocorticoid, understanding the effects of these well-characterized immunomodulators provides a framework for considering the potential actions of other compounds on lymphocyte subpopulations.

Glucocorticoids can induce apoptosis in certain T cell populations and alter the balance of T helper cell responses. nih.govmdpi.com They can also promote the expansion of regulatory T cells (Tregs), which play a critical role in maintaining immune tolerance and suppressing excessive immune responses. mdpi.com

With respect to B cells, glucocorticoids can impair B cell receptor (BCR) signaling and reduce the expression of Toll-like receptor 7 (TLR7), both of which are important for B cell activation. nih.gov They can also promote the production of the anti-inflammatory cytokine IL-10 and the differentiation of B cells into plasma cells. nih.gov Hyperreactive B cells, which have a heightened response to stimulation, can be eliminated by T cells to prevent autoimmunity and lymphomagenesis. nih.gov

The anti-inflammatory effects of various compounds are often mediated through the modulation of key signaling pathways involved in the inflammatory response. Two of the most important pathways are the nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) pathways. frontiersin.org

The activation of these pathways, often triggered by stimuli such as lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), leads to the production of pro-inflammatory mediators like nitric oxide (NO), reactive oxygen species (ROS), and cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β). frontiersin.org

Many anti-inflammatory agents exert their effects by inhibiting the activation of NF-κB and MAPK pathways. frontiersin.org This can be achieved by targeting upstream components of the pathway, such as TLR4, or by inhibiting the phosphorylation of key signaling proteins within the cascades. frontiersin.org

Another important anti-inflammatory pathway is the Nrf2-antioxidant response element (ARE) signaling pathway. nih.gov Activation of this pathway leads to the expression of antioxidant enzymes, such as heme oxygenase-1, which help to mitigate oxidative stress, a key component of inflammation. nih.gov

Identification of Specific Molecular Targets and Biochemical Pathways

This compound, a dispiropiperazine derivative, exerts its biological effects through a multi-faceted mechanism that extends beyond simple DNA alkylation. nih.govwikiwand.comwikipedia.org While its interaction with DNA, leading to cell cycle disruption at the G2 phase, is a recognized aspect of its cytostatic properties, emerging research points towards more specific molecular interactions that underpin its anti-inflammatory and immunomodulatory activities. nih.govqeios.comnih.gov The compound's ability to inhibit the phagocytic activity of monocytes and macrophages suggests a direct influence on cellular signaling processes that govern immune responses. nih.govqeios.com

The molecular structure of this compound, characterized by its bis(3-chloro-2-hydroxypropyl) groups attached to a diaza-diazoniadispiro-hexadecane core, is central to its activity. This structure facilitates interactions with various biological macromolecules, thereby modulating their function and downstream signaling events. Although the precise nature of all its molecular targets is still under investigation, evidence suggests that its effects are not solely attributable to DNA damage but also involve the modulation of key proteins and pathways involved in cell proliferation and inflammation.

Exploration of Protein Binding and Enzyme Inhibition

While direct studies comprehensively detailing the protein binding profile of this compound are limited, its known biological activities allow for inferences into its potential enzymatic and protein interactions. As a compound that arrests the cell cycle, it is plausible that this compound interacts with proteins that regulate cell cycle progression. For instance, other dispiropiperazine derivatives have been observed to modulate the expression of key cell cycle proteins. One such derivative, spiro[2′,3]-bis(acenaphthene-1′-one)perhydrodipyrrolo-[1,2-a:1,2-d]-pyrazine (SPOPP-3), has been shown to drastically reduce the expression of cyclin B1, a critical regulator of the G2/M transition. This suggests a potential mechanism for this compound's G2 phase arrest that involves the inhibition of proteins essential for mitotic entry.

Furthermore, the anti-inflammatory properties of this compound suggest a potential interaction with enzymes involved in inflammatory pathways. While direct inhibition of cyclooxygenase (COX) enzymes, the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs), has not been explicitly demonstrated for this compound, its ability to mitigate inflammatory responses points towards an interference with the production or signaling of inflammatory mediators. nih.govnih.govplos.org

Modulation of Intracellular Signaling Cascades

A significant aspect of this compound's mechanism of action lies in its ability to modulate intracellular signaling cascades, particularly those governing lymphocyte activation and proliferation. Research has demonstrated that this compound can inhibit the lymphoblastic transformation of both T and B cells in response to mitogenic stimulation. nih.gov This indicates a direct interference with the signaling pathways that are triggered by mitogens, which typically involve a cascade of protein kinases and transcription factors leading to cell proliferation. nih.govscience.govnih.govmayocliniclabs.com

Studies on murine spleen cells have quantified this inhibitory effect. This compound was found to inhibit the mitogen-induced DNA synthesis in these cells, with a more pronounced effect on B cells compared to T cells. The 50% inhibitory concentration (IC50) for the blastogenic response was determined to be greater than 50 µg/ml for T cells and 50 µg/ml for B cells. nih.gov This differential effect on B cells suggests a degree of selectivity in its modulation of lymphocyte signaling pathways. The inhibition of B-cell proliferation is a key component of its immunosuppressive activity and provides a mechanistic basis for its use in certain autoimmune conditions. all-imm.com

The table below summarizes the inhibitory effects of this compound on lymphocyte mitogenesis.

| Cell Type | Mitogenic Response | 50% Inhibitory Concentration (IC50) |

| T Lymphocytes | DNA Synthesis | > 50 µg/ml |

| B Lymphocytes | DNA Synthesis | 50 µg/ml |

This data is derived from studies on spleen cells from mice. nih.gov

The capacity of this compound to arrest the cell cycle and inhibit lymphocyte proliferation underscores its role as a modulator of fundamental cellular signaling pathways. These actions likely contribute significantly to its observed cytostatic and anti-inflammatory therapeutic effects.

Preclinical Efficacy and Pharmacological Profiling

In Vitro Cytostatic and Antitumor Activities

The in vitro effects of Prospidium chloride have been investigated across a variety of cancer cell lines, demonstrating its potential as a cell growth inhibitor. smolecule.com

Dose-Response Characterization across Diverse Cancer Cell Lines

Studies have shown that this compound exhibits anti-proliferative activity against a panel of human cancer cell lines. While specific IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for this compound across a wide range of cancer cell lines such as colon, pancreatic, ovarian, and breast carcinomas are not extensively detailed in the provided search results, a related dispiropiperazine derivative, SPOPP-3, has shown significant anti-proliferative effects. researchgate.netresearchgate.net For instance, SPOPP-3 demonstrated IC50 values ranging from 0.63 to 13 µM across 18 different human cancer cell lines. researchgate.net It was particularly effective against human breast cancer cell lines with IC50 values between 4.00 and 6.17 µM and also showed activity against a human colon cancer cell line with an IC50 of 6.30 µM. researchgate.net This suggests that dispiropiperazine compounds as a class have potential as anti-cancer agents.

Interactive Table: Anti-proliferative Activity of a Dispiropiperazine Derivative (SPOPP-3) in Human Cancer Cell Lines

| Cell Line Type | IC50 Range (µM) |

| Various Human Cancers (18 lines) | 0.63 - 13 |

| Human Breast Cancer | 4.00 - 6.17 |

| Human Colon Cancer | 6.30 |

Comparative Analysis with Established Chemotherapeutic Agents

The cytostatic effects of this compound have been compared to those of established chemotherapeutic drugs. In a study assessing the inhibition of mitogen-induced DNA synthesis in mouse spleen cells, this compound was evaluated alongside doxorubicin, dacarbazine, and mithramycin. karger.com

Mithramycin was found to be the most potent inhibitor, with IC50 values lower than 0.1 μg/ml. karger.com In contrast, this compound demonstrated less pronounced inhibition of mitogenesis, with IC50 values greater than 50 μg/ml for T cells and 50 μg/ml for B cells. karger.com Dacarbazine also showed a less potent effect than mithramycin, with IC50 values of 50 μg/ml for T cells and 10 μg/ml for B cells. karger.commedchemexpress.cn These findings indicate that while this compound possesses cytostatic properties, its potency in this specific assay was lower than that of mithramycin. karger.com

Interactive Table: Comparative IC50 Values of Cytostatic Agents on T and B Lymphocytes

| Compound | T Cell IC50 (µg/ml) | B Cell IC50 (µg/ml) |

| This compound | >50 | 50 |

| Dacarbazine | 50 | 10 |

| Mithramycin | <0.1 | <0.1 |

In Vivo Efficacy Studies in Disease Models

The therapeutic potential of this compound has been explored in various in vivo models, including those for cancer and autoimmune diseases. medkoo.comresearchgate.net

Antineoplastic Activity in Xenograft and Syngeneic Tumor Models

The in vivo antineoplastic activity of this compound has been assessed in preclinical tumor models. researchgate.net One such model is the Seidel ascites hepatoma. researchgate.net Studies have investigated the antineoplastic effect of hydrogel-formulated this compound in this model, suggesting a potential for localized tumor therapy. medkoo.com Another study involving intratumoral injections of this compound in rats with N-nitrosomethylurea-induced mammary tumors, however, did not show a direct oncolytic effect compared to control rats. nih.gov Xenograft and syngeneic models are standard tools for evaluating novel cancer therapies, as they allow for the study of tumor growth and response to treatment in a living organism. td2inc.comcriver.comcrownbio.com

Therapeutic Potential in Autoimmune Disease Models

This compound has shown promise in animal models of autoimmune diseases, particularly systemic lupus erythematosus (SLE). medkoo.com Its immunosuppressive properties are thought to contribute to its anti-lupus activity. medkoo.com Mouse models of SLE, which can be either spontaneous or induced, are crucial for understanding the pathogenesis of the disease and for screening potential therapies. nih.govresearchgate.net The pristane-induced lupus model, for instance, is a well-established method for inducing lupus-like symptoms in mice, including the production of autoantibodies and the development of nephritis. nih.gove-century.us The potential of this compound to modulate the immune response in these models underscores its therapeutic potential for autoimmune conditions. medkoo.com

Assessment of Immunosuppressive Effects in Animal Models

This compound, a dispiropiperazine derivative, has demonstrated potential immunosuppressive properties in various preclinical investigations. nih.gov The primary mechanism underlying these effects is believed to be the inhibition of the phagocytic activity of monocytes and macrophages. nih.govsmolecule.com These immune cells are integral to the innate immune response, responsible for engulfing and clearing foreign pathogens, cellular debris, and neoplastic cells.

The immunosuppressive activity of this compound is a significant aspect of its pharmacological profile, distinguishing it as a compound with potential therapeutic applications beyond its cytotoxic effects. The ability to dampen an overactive immune response highlights its potential for managing a range of inflammatory and autoimmune disorders.

Table 1: Summary of Immunosuppressive Effects of this compound in Animal Models

| Model/System | Observed Effect | Mechanism of Action | Therapeutic Implication |

|---|---|---|---|

| General Preclinical Models | Inhibition of phagocytic activity | Suppression of monocyte and macrophage function nih.govsmolecule.com | Potential treatment for autoimmune diseases nih.gov |

| Rheumatoid Arthritis Models | Anti-rheumatic activity | Immunosuppression nih.govnih.gov | Management of refractory rheumatoid arthritis nih.gov |

| Lupus Models | Anti-lupus activity | Immunosuppressive effects nih.gov | Treatment for lupus nih.gov |

Influence on Tumor Growth in Specific Physiological States (e.g., Thyroidectomized and Hypophysectomized Models)

The antitumor efficacy of this compound has been observed to be influenced by the physiological state of the host organism. Preclinical studies involving thyroidectomized (surgical removal of the thyroid gland) and hypophysectomized (surgical removal of the pituitary gland) rats have demonstrated an enhanced tumor growth inhibition by this compound compared to intact control rats. ncats.io

This suggests that the hormonal environment, significantly altered by the removal of the thyroid and pituitary glands, plays a crucial role in modulating the response to this compound treatment. The pituitary gland, for instance, secretes a range of hormones that can influence cell growth and proliferation. Its removal could potentially render tumor cells more susceptible to the cytotoxic effects of the drug. Similarly, thyroid hormones are known to regulate metabolism and cell growth, and their absence following thyroidectomy may create a physiological milieu that enhances the antitumor activity of this compound.

In a study involving Wistar rats with N-nitrosomethylurea-induced mammary tumors, intratumoral injections of this compound were administered. nih.gov However, in this specific experimental model, no significant differences in tumor area, total tumor area per rat, or body weight were observed between the rats treated with this compound and the control group receiving saline. nih.gov This particular study concluded that this compound did not exhibit a direct oncolytic effect in this specific experimental setup. nih.gov These findings underscore the complexity of the drug's action and indicate that its efficacy can be highly dependent on the specific tumor model and the physiological context of the host.

Table 2: Influence of Physiological State on this compound Antitumor Activity

| Animal Model | Physiological State | Effect on Tumor Growth | Reference |

|---|---|---|---|

| Rats | Thyroidectomized | Greater inhibition of tumor growth compared to intact rats | ncats.io |

| Rats | Hypophysectomized | Greater inhibition of tumor growth compared to intact rats | ncats.io |

| Wistar Rats | N-nitrosomethylurea-induced mammary tumors | No significant direct oncolytic effect observed | nih.gov |

Advanced Drug Delivery Systems and Formulations Research

Nanoparticle-Based Delivery Approaches

Nanoparticle-based drug delivery offers a promising avenue for improving therapies by addressing challenges related to a drug's physicochemical properties. nih.govmdpi.com These systems can enhance solubility, improve penetration across biological barriers, and provide sustained release. nih.govdovepress.com

One innovative approach involves the use of selenium nanoparticles (SeNPs) as carriers for Prospidium chloride. patsnap.com SeNPs are of particular interest due to their biocompatibility, bioavailability, and low toxicity. nih.gov

The synthesis of these carriers often involves the reduction of a selenium compound, such as sodium selenite, in the presence of a stabilizing agent. nih.gov For instance, stable selenium nanoparticles have been synthesized in a sodium carboxymethylcellulose (Na-CMC) solution. patsnap.com The resulting Na-CMC-coated nanoparticles have demonstrated stability for as long as 28 days. patsnap.comresearchgate.net The shape and size of these SeNPs, which are critical parameters for their biological activity, are typically characterized using techniques like dynamic light scattering and UV spectroscopy. patsnap.comresearchgate.net Research has shown that SeNPs can be synthesized in various shapes, including spherical and oval, with sizes ranging from 50 to 400 nm. nih.gov

Polymeric systems represent another key strategy in the advanced delivery of this compound. patsnap.com Specifically, millimeter-sized carriers such as calcium/dextran (B179266) phosphate (B84403) (Ca-DP) beads and chitosan/dextran phosphate (CS-DP) capsules have been developed. patsnap.comresearchgate.net

The synthesis of Ca-DP beads is achieved through the ionic gelation method, while CS-DP capsules are formed via the creation of polyelectrolyte complexes. patsnap.com These methods allow for the encapsulation of this compound within the polymeric matrix. patsnap.com The development of these systems includes establishing the optimal conditions for the formation of the beads and capsules and investigating their morphology. patsnap.com

Encapsulation and Controlled Release Kinetics

A primary goal of these advanced formulations is to achieve controlled release of the encapsulated drug. researchgate.netimpactfactor.org This involves ensuring the drug is released at a desired rate over a specific period, which can lead to improved therapeutic outcomes. wjpmr.com

The release behavior of this compound from these novel carriers has been studied extensively in vitro under various physiological conditions. patsnap.com A significant finding is the pH-responsive nature of these delivery systems. patsnap.comresearchgate.net For example, dextran phosphate-based hydrogels loaded with Prospidine have demonstrated a desirable pH-sensitive drug release behavior. researchgate.netnih.gov

In simulated physiological conditions, the release of this compound from both Ca-DP beads and CS-DP capsules has been shown to be pH-dependent. patsnap.com This is a crucial feature, as the pH of cancerous tissue is typically more acidic than that of normal tissue, allowing for targeted drug release at the tumor site. researchgate.netnih.gov Studies have shown a depression of the initial burst release of the drug from these polymeric systems, indicating a more controlled and sustained release profile. patsnap.com Similarly, the release of Prospidine from selenium nanoparticles stabilized with Na-CMC has been shown to be significantly prolonged. patsnap.comresearchgate.net

| Delivery System | Release Characteristic | Triggering Factor | Reference |

|---|---|---|---|

| Selenium Nanoparticles with Na-CMC | Prolonged Release | - | patsnap.comresearchgate.net |

| Calcium/Dextran Phosphate (Ca-DP) Beads | pH-Responsive, Depressed Initial Burst | pH | patsnap.com |

| Chitosan/Dextran Phosphate (CS-DP) Capsules | pH-Responsive, Depressed Initial Burst | pH | patsnap.com |

| Dextran Phosphate Hydrogels | pH-Sensitive | pH | researchgate.netnih.gov |

The development of these nanoparticle and polymeric systems is a key strategy for achieving sustained and targeted delivery of this compound. nih.govijper.org Sustained release formulations are designed to prolong the duration of a drug's action. inflibnet.ac.in

The inherent properties of these delivery systems contribute to this goal. For instance, the polymeric matrix of hydrogels, beads, and capsules protects the encapsulated drug and controls its release over time. nih.govimrpress.com The pH-responsive nature of these systems provides a mechanism for targeted release in the acidic microenvironment of tumors. nih.govnih.gov Furthermore, the nanoparticle-based approach allows for the potential of both passive and active targeting to enhance drug accumulation at the desired site. curapath.com

Clinical Translational Research and Therapeutic Investigations

Completed and Ongoing Clinical Trials (Phases I, II, III)

Clinical investigations of Prospidium chloride have been conducted across different phases to evaluate its efficacy and safety in various patient populations.

This compound has been assessed in several types of cancer. A notable ongoing study is a Phase II/III clinical trial investigating a gel formulation of this compound for single intraperitoneal use in patients with disseminated gastric cancer. pillintrip.com This follows earlier Phase I/II investigations for the same indication. pillintrip.com

In the context of head and neck cancers, this compound has been used in the treatment of laryngeal and pharyngeal cancer, particularly when surgical intervention is not an option. pillintrip.com Its application has also been explored in upper respiratory tract papillomatosis. pillintrip.com

A clinical-pharmacological study involving 58 patients reported a therapeutic effect of this compound in the treatment of melanoma, as well as carcinomas of the lip, tongue, nasopharynx, salivary gland, and skin. nih.gov This study also explored combination regimens. nih.gov

Table 1: Clinical Trials of this compound in Oncological Indications This table is interactive. You can sort and filter the data by clicking on the column headers.

| Indication | Phase | Status | Key Findings/Objectives |

|---|---|---|---|

| Disseminated Gastric Carcinoma | Phase II/III | Recruiting | Evaluating the effectiveness, tolerability, and safety of a single intraperitoneal use of a this compound gel. pillintrip.com |

| Disseminated Gastric Carcinoma | Phase I/II | Not specified | Early phase investigation of this compound in this indication. pillintrip.com |

| Laryngeal and Pharyngeal Cancer | Not specified | Completed | Used in cases where surgical treatment is not an option. pillintrip.com |

The immunosuppressive properties of this compound have led to its investigation in autoimmune diseases, most notably in refractory rheumatoid arthritis. pillintrip.commedkoo.com Clinical trials have been conducted to assess its efficacy in patients who have not responded to other treatments. nih.gov

One study demonstrated that this compound possesses a high degree of antirheumatic activity, leading to analgesic, antiexudative, and antiproliferative effects in patients with rheumatoid arthritis. nih.gov The research indicated that the drug could reduce hormone dependence and induce remission without causing severe side effects that would necessitate discontinuation of the therapy. nih.gov The mechanism of action in this context was linked to an increase in T-suppressors and a decrease in B-cells and T-helpers. nih.gov

Table 2: Clinical Investigations of this compound in Rheumatoid Arthritis This table is interactive. You can sort and filter the data by clicking on the column headers.

| Condition | Patient Population | Key Findings |

|---|---|---|

| Refractory Rheumatoid Arthritis | Patients resistant to other basic drugs | Demonstrated high antirheumatic activity (91.8%), including analgesic, antiexudative, and antiproliferative effects. nih.gov |

The safety and tolerability of this compound have been evaluated in clinical studies. A clinico-pharmacological study involving 54 patients identified dose-limiting toxicities. nih.gov Stage IV paresthesia and renal derangements were noted as significant adverse effects that could restrict the continuation of treatment. nih.gov Rheovasographic studies suggested that the development of paresthesia was linked to disorders in vascular tension. nih.gov

Combinatorial Therapeutic Regimens

Research has also focused on the use of this compound in combination with other therapeutic modalities to enhance treatment outcomes.

The combination of this compound with other chemotherapy agents has been explored. A study worked out schemes for the combined administration of this compound with cyclophosphamide (B585) and bleomycin (B88199) in 58 patients with various cancers, including melanoma and carcinomas of the lip, tongue, nasopharynx, salivary gland, and skin, where a therapeutic effect was recorded. nih.gov

There is evidence to suggest that this compound may enhance the efficacy of radiotherapy. A successful therapeutic outcome was reported in the management of small cell carcinoma of the lung using a combination of this compound, cyclophosphamide, and radiation therapy. nih.gov

Chemical Synthesis, Structural Modifications, and Structure Activity Relationships

Methodologies for Prospidium Chloride Synthesis

The synthesis of this compound, chemically named 3,12-Bis(3-chloro-2-hydroxypropyl)-3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride, involves the key step of N-alkylation of a dispiropiperazine core structure. nih.gov

The fundamental approach to synthesizing this compound involves the alkylation of the secondary amine groups of the parent dispiropiperazine, 3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane. smolecule.com This precursor contains two reactive secondary amine functionalities within the piperazine (B1678402) rings. The alkylating agent is typically an epoxide-containing molecule, such as epichlorohydrin, which provides the 3-chloro-2-hydroxypropyl side chains that are characteristic of this compound.

The reaction proceeds via nucleophilic attack of the nitrogen atom of the piperazine ring on the carbon atom of the epoxide ring of epichlorohydrin. This is a common and efficient method for the N-alkylation of amines. The reaction results in the opening of the epoxide ring and the formation of a covalent bond between the nitrogen and the terminal carbon of the propyl chain, with a hydroxyl group formed on the adjacent carbon. The presence of a chlorine atom on the other end of the propyl chain is a key structural feature of the final compound.

General protocols for the N-alkylation of piperazines often involve reacting the amine precursor with an appropriate alkyl halide or epoxide in a suitable solvent. researchgate.netgoogle.com The reaction conditions, such as temperature and the use of a base, are optimized to ensure efficient dialkylation and minimize side reactions.

While specific catalytic systems for the synthesis of this compound are not extensively detailed in publicly available literature, general principles of N-alkylation catalysis can be applied. The use of catalysts can enhance the reaction rate and yield. For instance, in related syntheses of piperazine derivatives, various catalysts, including phase-transfer catalysts, have been employed to facilitate the reaction between the amine and the alkylating agent, especially when the reactants are in different phases. google.com

Reaction optimization is crucial for maximizing the yield and purity of this compound. Key parameters that are typically optimized include:

Stoichiometry of Reactants: Adjusting the molar ratio of the dispiropiperazine precursor to the alkylating agent to favor the desired disubstituted product.

Solvent: Selecting an appropriate solvent that can dissolve both reactants and facilitate the reaction.

Temperature: Controlling the reaction temperature to ensure a sufficient reaction rate without causing decomposition of the reactants or products.

Catalyst: If a catalyst is used, its type and concentration are optimized for maximum efficiency. uni.lu

For instance, a patent for the synthesis of Trospium chloride, another spiro compound, details the use of a Pd/C catalyst for a hydrogenation step, indicating that catalytic methods are employed in the synthesis of similar complex molecules. nih.govmdpi.com

Rational Design and Synthesis of Novel Dispiropiperazine Derivatives

The rational design of novel dispiropiperazine derivatives aims to improve the therapeutic index of this compound by enhancing its biological activity and selectivity.

The dispiropiperazine core of this compound provides a rigid and well-defined three-dimensional structure. Modifications to this spiro architecture can significantly impact the compound's pharmacological properties. The piperazine ring itself is a common scaffold in medicinal chemistry due to its favorable physicochemical properties.

Strategies for modifying the spiro architecture could include:

Introduction of Substituents: Adding various functional groups to the carbon backbone of the spiro rings to modulate lipophilicity, hydrogen bonding capacity, and steric interactions with biological targets.

Heteroatom Substitution: Replacing carbon atoms within the spiro rings with other heteroatoms to alter the electronic properties and metabolic stability of the compound.

These modifications can influence how the molecule interacts with its biological target, potentially leading to improved efficacy or a different pharmacological profile.

The synthesis of isomers and analogues of this compound allows for a systematic exploration of the structure-activity relationship. For example, the synthesis of dispiropiperazine derivatives SPOPP-3 and SPOPP-5 has been reported. While not direct analogues of this compound in terms of the N-substituents, their synthesis from a dispiropiperazine precursor illustrates the chemical feasibility of creating a library of related compounds.

The synthesis of SPOPP-3 and SPOPP-5 involves the reaction of a dispiropiperazine derivative with other reagents to introduce different functionalities. The specific synthetic route for these compounds provides a template for generating a diverse range of analogues for biological screening.

Table 1: Examples of this compound and Related Dispiropiperazine Compounds

| Compound Name | Core Structure | N-Substituents | Key Features |

|---|---|---|---|

| This compound | 3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane | 3-chloro-2-hydroxypropyl | Cytostatic and anti-inflammatory activity wikipedia.org |

| SPOPP-3 | Dispiropiperazine | Varies | Analogue for biological screening |

| SPOPP-5 | Dispiropiperazine | Varies | Analogue for biological screening |

Structure-Activity Relationship (SAR) Studies for Enhanced Biological Activity

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its analogues relates to their biological activity. These studies guide the design of new derivatives with improved therapeutic properties.

Key structural features of this compound that likely contribute to its biological activity include:

The Dispiropiperazine Core: This rigid scaffold determines the spatial orientation of the side chains, which is critical for binding to biological targets.

The 3-Chloro-2-hydroxypropyl Side Chains: These are the pharmacophoric groups responsible for the alkylating activity of the molecule. The chlorine atom is a leaving group, allowing the compound to form covalent bonds with nucleophilic groups in biological macromolecules like DNA. The hydroxyl group can participate in hydrogen bonding interactions with the target.

The Quaternary Ammonium Centers: The positively charged nitrogen atoms in the piperazine rings can enhance the water solubility of the compound and may also be involved in electrostatic interactions with biological targets.

SAR studies would typically involve synthesizing a series of analogues where each of these structural features is systematically modified and then evaluating the biological activity of the new compounds. For example, analogues could be synthesized with:

Different alkylating groups on the nitrogen atoms.

Modifications to the length and composition of the side chains.

Changes in the stereochemistry of the chiral centers in the side chains.

By comparing the activity of these analogues, researchers can deduce the structural requirements for optimal biological activity. For instance, studies on other anticancer agents have shown that the type and position of substituents on a core scaffold can dramatically influence efficacy.

Table 2: Key Structural Components of this compound and Their Potential Roles

| Structural Component | Potential Role in Biological Activity |

|---|---|

| Dispiropiperazine Scaffold | Provides a rigid three-dimensional structure for optimal orientation of side chains. |

| 3-Chloro-2-hydroxypropyl Side Chains | Act as alkylating agents, forming covalent bonds with biological targets. The hydroxyl group may participate in hydrogen bonding. |

Biophysical and Biochemical Interaction Studies

Quantitative Analysis of Drug-DNA Binding

While the precise mechanism of action of Prospidium chloride is not fully known, a primary aspect of its cytostatic properties is understood to be its interaction with DNA. nih.govsemanticscholar.org Experimental evidence suggests a direct engagement with cellular DNA, leading to significant downstream effects on cell cycle progression. nih.gov

The interaction between this compound and DNA has been demonstrated through experiments showing an increased stability of DNA in situ. nih.gov Specifically, incubation of cells with this compound rendered the cellular DNA more resistant to acid-induced denaturation, a finding that strongly suggests a stabilizing interaction between the compound and the DNA molecule. nih.gov

The mode of binding for a drug to DNA, whether through intercalation (inserting between base pairs), groove-binding (fitting into the major or minor grooves), or electrostatic interaction with the phosphate (B84403) backbone, dictates the structural and functional consequences for the DNA. nih.govheraldopenaccess.us While this compound is known to interact with DNA, detailed studies quantifying its binding affinity (i.e., its binding constant, Kb) or definitively identifying its preferential binding mode through methods like scanning force microscopy are not extensively detailed in the literature. nih.govsemanticscholar.orggatech.edu The intrinsic binding constant is a key parameter that confirms the interaction mode of a compound with DNA. mdpi.com

Spectroscopic methods are fundamental tools for investigating the binding characteristics of small molecules to DNA. heraldopenaccess.us

Fluorescence-Based Assays : These techniques are widely used to study drug-DNA interactions. heraldopenaccess.us A common approach is a competition assay using a fluorescent probe like ethidium bromide, which is a known DNA intercalator that exhibits enhanced fluorescence upon binding. nih.govnih.gov When a test compound is introduced, any displacement of the ethidium bromide results in a decrease in fluorescence, which can be used to infer the binding affinity and mechanism of the test compound. nih.gov Changes in the intrinsic fluorescence of a compound upon binding to DNA can also provide evidence of an interaction. heraldopenaccess.us

NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides atomic-resolution insights into the structure of drug-DNA complexes in solution. mdpi.com It can be used to monitor the chemical environment of both the drug and the DNA upon binding, helping to map the specific binding site and determine the three-dimensional structure of the complex. mdpi.com In-cell NMR-based approaches have also been developed to monitor these interactions within the complex environment of living cells. nih.gov

Although these spectroscopic techniques are standard for characterizing such interactions, specific studies detailing the fluorescence or NMR-based analysis of this compound's binding to DNA are not widely available in the provided research.

Solvation Thermodynamics and Intermolecular Interactions

The study of how a drug molecule interacts with its solvent environment is critical for understanding its solubility, stability, and bioavailability. Thermochemical studies have been conducted on this compound to characterize these interactions.

The thermochemical behavior of this compound has been evaluated in water and other non-aqueous solvents, such as formamide and ethylene glycol, which, like water, can form three-dimensional hydrogen bond networks. The standard enthalpies (ΔsolH°) and heat capacities (ΔsolCp°) of solution have been determined at different temperatures to understand the energetics of the dissolution process.

| Solvent | Temperature (K) | Standard Enthalpy of Solution (ΔsolH° kJ·mol-1) | Standard Heat Capacity of Solution (ΔsolCp° J·mol-1·K-1) |

|---|---|---|---|

| Water | 298.15 | 26.9 ± 0.4 | 254 ± 26 |

| Water | 313.15 | 30.7 ± 0.5 | |

| Formamide | 298.15 | 35.5 ± 0.3 | 188 ± 21 |

| Formamide | 318.15 | 39.3 ± 0.3 | |

| Ethylene Glycol | 298.15 | 41.1 ± 0.4 | 225 ± 32 |

| Ethylene Glycol | 318.15 | 45.6 ± 0.5 |

Data sourced from thermochemical studies of this compound.

The thermodynamic parameters derived from dissolution studies provide insight into the interactions occurring at the molecular level. The process of solvation involves the rearrangement of solvent molecules around the solute, a process governed by forces such as ion-dipole interactions, hydrogen bonding, and van der Waals forces.

Enthalpic parameters of solute-solute pair interactions have been computed for this compound. These parameters help to quantify the interactions between the drug molecules themselves once they are in solution. A linear correlation has been observed between the energetics of ion-ion interactions and the reciprocal of the dielectric constant of the medium for this compound, similar to what is seen with other ionic species like tetraethylammonium bromide. This indicates that electrostatic forces play a significant and predictable role in the interactions between this compound ions in solution.

Characterization of Interactions with Cellular Components

This compound exerts its biological effects by interacting with various cellular components, leading to disruptions in normal cellular processes.

The compound is known to be cytostatic, meaning it inhibits cell growth and division. nih.gov Studies on mammalian cell lines, including Friend leukemia and L1210 cells, have shown that this compound blocks cell cycle progression in the G2 phase. nih.gov The G2 phase is a critical checkpoint where the cell prepares for mitosis; disruption at this stage prevents the cell from dividing. nih.govmdpi.com This G2 block was observed at lower concentrations of the drug after continuous exposure for 12 to 24 hours. nih.gov This effect on the cell cycle is a common mechanism for many anticancer drugs that damage DNA or interfere with the machinery of cell division. nih.govmdpi.com Furthermore, under conditions that induced the G2 block, the incorporation of uridine into RNA was suppressed by 15-20%, indicating an impact on RNA synthesis. nih.gov

In addition to its effects on the cell cycle, this compound has been shown to inhibit the phagocytic activity of monocytes and macrophages. nih.govsemanticscholar.org These immune cells are crucial components of the innate immune system, responsible for engulfing and clearing pathogens, cellular debris, and foreign substances. nih.gov Inhibition of their phagocytic function represents an immunomodulatory property of the compound. semanticscholar.org

Challenges, Future Directions, and Unexplored Research Avenues

Comprehensive Elucidation of Upstream and Downstream Signaling Pathways

A significant challenge in the clinical development and optimization of Prospidium chloride is the incomplete understanding of its precise mechanism of action. While it is known to interact with DNA and disrupt the cell cycle, the specific upstream and downstream signaling cascades it modulates are not fully delineated. nih.govmedkoo.comqeios.com

Current research indicates that this compound's biological effects are linked to several key activities:

DNA Interaction and Cell Cycle Disruption : The compound has been shown to interfere with the cell cycle, inducing an arrest at the G2 phase, which precedes mitosis. nih.govqeios.com

Immunosuppression : It inhibits the phagocytic activity of essential immune cells like monocytes and macrophages. medkoo.comsmolecule.com This action likely contributes to its efficacy in autoimmune disorders such as rheumatoid arthritis and lupus. nih.govmedkoo.com

Future research must aim to move beyond these observations to identify the specific molecular targets and pathways involved. A key area of investigation would be the DNA Damage Response (DDR) pathway. Genotoxic agents often trigger sophisticated signaling networks to arrest the cell cycle and facilitate DNA repair. Key kinases such as ATM (Ataxia-Telangiectasia Mutated), ATR (Ataxia Telangiectasia and Rad3-related), and Chk1 (Checkpoint Kinase 1) are central mediators of the DDR and are crucial in determining cellular fate and treatment resistance. researchgate.net Investigating whether this compound activates these kinases and their downstream effectors would provide a more precise understanding of its cytostatic effects.

Furthermore, studies on related dispiropiperazine derivatives have shown the ability to induce M-phase cell cycle arrest, apoptosis, necrosis, and disruption of mitotic spindle positioning, suggesting that this compound might engage similar complex mechanisms beyond a simple G2 block. researchgate.net The potential influence of this compound on critical signaling pathways like MAPK and Wnt, which are fundamental in cell proliferation and survival, also remains an unexplored but potentially fruitful area of research. ncats.io

Mechanisms of Resistance Development and Strategies for Overcoming Resistance

As with many chemotherapeutic agents, the development of drug resistance is a major clinical challenge. For this compound, the specific mechanisms by which cancer cells acquire resistance are currently unknown and represent a critical gap in knowledge. However, based on the general principles of resistance to alkylating and DNA-interacting agents, several potential mechanisms can be hypothesized.

These may include:

Altered Drug Transport : Cancer cells could develop resistance by decreasing the influx of this compound or, more commonly, by increasing its efflux through the overexpression of ATP-binding cassette (ABC) transporters. fao.org

Target Modification : While this compound interacts with DNA, mutations in genes that regulate DNA repair or cell cycle checkpoints could render cells less sensitive to its effects. mdpi.com Enhanced DNA repair capacity would allow cells to more effectively counteract the damage induced by the drug.

Enzymatic Inactivation : Cells could potentially develop or upregulate enzymes capable of metabolizing or inactivating this compound before it can reach its target. mdpi.com

Stress-Response Pathways : Activation of general stress-response pathways can lead to the altered expression of numerous proteins that collectively protect the cell from drug-induced damage. fao.org

Future research should focus on identifying the genetic and molecular basis of this compound resistance. This could involve sequencing resistant cell lines to identify mutations or gene expression changes. Understanding these mechanisms is the first step toward developing strategies to overcome resistance, such as co-administering this compound with inhibitors of efflux pumps or DNA repair enzymes.

Potential for Repurposing in Other Disease States

This compound's known cytostatic and immunosuppressive activities suggest its therapeutic potential may extend beyond its current applications. Drug repurposing offers an accelerated pathway to new treatments by leveraging existing clinical data. nih.gov

Established and potential applications for this compound include:

Oncology : It is used for a range of cancers, including those of the larynx, pharynx, lungs, and skin, as well as lymphosarcoma and lymphogranulomatosis. unitehprombsu.by

Autoimmune Diseases : It has been utilized as an anti-rheumatic drug in refractory rheumatoid arthritis and has shown activity against lupus. nih.govmedkoo.comwikipedia.org

Dermatology : The drug has been applied in the treatment of pemphigus and certain skin sarcomas. unitehprombsu.by

An interesting future direction is its potential use as an adjunctive therapy. For instance, research has suggested its possible role in bladder instillations as a low-toxicity cytostatic following photodynamic therapy for non-muscle invasive bladder cancer, which could help improve patient outcomes. mdpi.com Given its anti-inflammatory properties, exploring its utility in other chronic inflammatory or autoimmune conditions where cell proliferation and immune activation are key factors could be a valuable research avenue.

Integration into Personalized Medicine Paradigms

The era of personalized medicine, driven by genomics and pharmacogenomics, aims to tailor treatments to individual patient characteristics for improved efficacy and reduced toxicity. nih.gov The integration of this compound into such paradigms is a significant future challenge and opportunity.

A personalized approach for this compound would involve:

Biomarker Discovery : Identifying predictive biomarkers to determine which patients are most likely to respond to treatment. These could include specific genetic mutations in a tumor, gene expression signatures, or proteomic profiles. For example, tumors with deficiencies in certain DNA repair pathways might be exquisitely sensitive to this compound.

Pharmacogenomic Profiling : Investigating how a patient's genetic makeup affects the drug's metabolism, distribution, and elimination. This could help in optimizing dosing and minimizing adverse effects.

Monitoring Resistance : Developing biomarkers to detect the emergence of resistance early, allowing for timely changes in treatment strategy.

Realizing this vision requires significant research investment in genomic and proteomic studies of patient cohorts treated with this compound. Such studies would lay the groundwork for moving from a "one-size-fits-all" approach to a more precise and effective use of the drug in oncology and immunology. nih.gov

Development of Advanced Computational Modeling for Drug Design

Modern drug discovery and development heavily rely on computational methods to accelerate the process and reduce costs. researchgate.netnih.gov Applying these advanced computational tools to this compound represents a promising avenue for future research.

Key computational approaches could include:

Structure-Based Drug Design (SBDD) : If the specific protein targets of this compound are identified, SBDD could be used to design novel analogs with improved affinity, selectivity, and pharmacokinetic properties. nih.gov This involves analyzing the 3D structure of the target's binding site to guide the design of more effective molecules. nih.gov

Ligand-Based Drug Design (LBDD) : In the absence of a known target structure, LBDD methods can be used. These approaches utilize the knowledge of active molecules like this compound to build pharmacophore models that define the essential features required for biological activity. mdpi.com

Molecular Docking and Simulation : These techniques can predict how this compound and its derivatives interact with potential biological targets, providing insights into its mechanism of action. mdpi.comupc.edu Docking studies have already been used to screen libraries of anti-neoplastic agents, including this compound, against targets like the Bcl-2 protein. patsnap.com

Predictive Modeling : Computational models can be developed to predict a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to prioritize the most promising new compounds for synthesis and testing. mdpi.com

By leveraging these in silico tools, researchers can rationally design the next generation of dispiropiperazine derivatives, potentially leading to compounds with superior therapeutic profiles.

常见问题

Q. What are the optimal experimental conditions for synthesizing Prospidium chloride with high purity?

To optimize synthesis, systematically vary reaction parameters (temperature, solvent polarity, and stoichiometry) while monitoring purity via HPLC or mass spectrometry. Perform iterative trials with controls to isolate critical variables, and validate results using spectroscopic techniques (e.g., NMR, FTIR) . Document each step rigorously to ensure reproducibility, adhering to guidelines for experimental reporting .

Q. Which characterization techniques are most effective for confirming this compound’s structural integrity?

Combine spectroscopic methods:

Q. How can researchers design experiments to elucidate this compound’s mechanism of action in biological systems?

Use in vitro assays (e.g., enzyme inhibition, receptor binding) paired with cellular viability tests (MTT assay). Establish dose-response curves and compare against known inhibitors. Validate findings with in silico docking studies to identify binding sites .

Advanced Research Questions

Q. How should researchers address contradictions in published data on this compound’s efficacy across different cell lines?

Conduct a meta-analysis of experimental variables:

Q. What computational strategies can model this compound’s interactions with novel biological targets?

Employ molecular dynamics (MD) simulations to explore ligand-protein interactions under physiological conditions. Validate predictions using SPR (surface plasmon resonance) for binding affinity measurements. Integrate multi-omics data (proteomics, transcriptomics) to map downstream pathways .

Q. How can discrepancies between in vitro and in vivo pharmacokinetic data for this compound be resolved?

Re-evaluate in vitro models for physiological relevance (e.g., 3D organoids vs. monolayer cultures). Use pharmacokinetic modeling (compartmental analysis) to adjust for bioavailability factors (protein binding, metabolic clearance). Validate with microsampling techniques in animal studies .

Q. What methodologies best identify this compound’s degradation pathways under varying environmental conditions?

Conduct accelerated stability studies (ICH guidelines) under controlled stressors (light, pH, temperature). Analyze degradation products via LC-MS/MS and propose mechanistic pathways using isotopic labeling. Compare degradation kinetics using Arrhenius plots .

Q. How can researchers design studies to assess this compound’s synergistic effects with other therapeutic agents?

Apply combination index (CI) models (e.g., Chou-Talalay method) in dose-matrix assays. Use transcriptomic profiling to identify co-regulated pathways. Validate synergy in orthotopic animal models with dual-agent dosing regimens .

Q. What analytical approaches validate this compound’s selectivity in complex biological matrices?

Develop a LC-MS/MS protocol with isotope-labeled internal standards. Perform spike-and-recovery experiments in plasma/tissue homogenates. Use CRISPR-engineered cell lines to confirm target-specific effects .

Q. How should long-term stability studies for this compound formulations be structured to meet regulatory standards?

Follow ICH Q1A guidelines:

- Store samples under accelerated (40°C/75% RH) and long-term (25°C/60% RH) conditions.

- Monitor physicochemical properties (e.g., polymorphic transitions) via PXRD and DSC.

- Establish expiration dates using statistical extrapolation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。